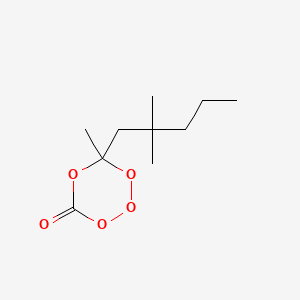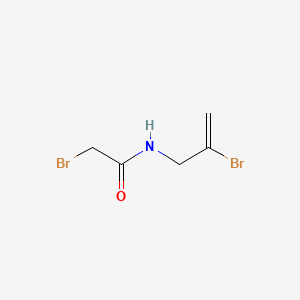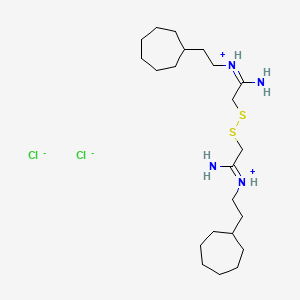
2,2'-Dithiobis(N-(2-cycloheptyl)ethylacetamidine) dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Dithiobis(N-(2-cycloheptyl)ethylacetamidine) dihydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound features a disulfide bond, which is central to its reactivity and applications. It is often used in various scientific research fields due to its ability to undergo specific chemical reactions and interact with biological molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(2-cycloheptyl)ethylacetamidine) dihydrochloride typically involves the formation of the disulfide bond through oxidative coupling of thiol precursors. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or iodine in an appropriate solvent like methanol or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Dithiobis(N-(2-cycloheptyl)ethylacetamidine) dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The compound can participate in nucleophilic substitution reactions, where the disulfide bond is cleaved and replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Solvents: Methanol, ethanol, water.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2’-Dithiobis(N-(2-cycloheptyl)ethylacetamidine) dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of disulfide bonds.
Biology: Employed in the study of protein folding and stability due to its ability to form and break disulfide bonds.
Medicine: Investigated for its potential therapeutic effects, including its role as an antioxidant and its ability to modulate redox states in cells.
Industry: Utilized in the production of polymers and other materials that require specific disulfide linkages.
Wirkmechanismus
The mechanism of action of 2,2’-Dithiobis(N-(2-cycloheptyl)ethylacetamidine) dihydrochloride involves the formation and cleavage of disulfide bonds. This compound can interact with thiol groups in proteins and other biomolecules, leading to the formation of disulfide bridges. These interactions can affect the structure and function of proteins, influencing various biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-Dithiobis(ethylamine)
- 2,2’-Dithiobis(N-methylbenzamide)
- 2,2’-Dithiobis(5-nitropyridine)
Uniqueness
2,2’-Dithiobis(N-(2-cycloheptyl)ethylacetamidine) dihydrochloride is unique due to its specific structure, which includes a cycloheptyl group and an acetamidine moiety. These structural features confer distinct reactivity and biological activity compared to other disulfide-containing compounds. Its ability to form stable disulfide bonds and interact with a variety of biological molecules makes it particularly valuable in research and industrial applications.
Eigenschaften
CAS-Nummer |
40284-20-6 |
|---|---|
Molekularformel |
C22H44Cl2N4S2 |
Molekulargewicht |
499.6 g/mol |
IUPAC-Name |
[1-amino-2-[[2-amino-2-(2-cycloheptylethylazaniumylidene)ethyl]disulfanyl]ethylidene]-(2-cycloheptylethyl)azanium;dichloride |
InChI |
InChI=1S/C22H42N4S2.2ClH/c23-21(25-15-13-19-9-5-1-2-6-10-19)17-27-28-18-22(24)26-16-14-20-11-7-3-4-8-12-20;;/h19-20H,1-18H2,(H2,23,25)(H2,24,26);2*1H |
InChI-Schlüssel |
YMUSDEONEHBNSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)CC[NH+]=C(CSSCC(=[NH+]CCC2CCCCCC2)N)N.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








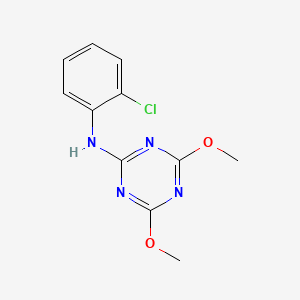
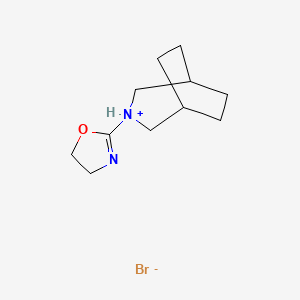
![(4E)-4-[(4-hydroxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B13742672.png)
![N-ethyl-N-[(5-methoxy-1H-indol-3-yl)methyl]ethanamine](/img/structure/B13742675.png)

